

A Comprehensive Technical Guide to the Physicochemical Properties of Devaleryl Valsartan Impurity

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Compound of Interest

Compound Name: *Devaleryl Valsartan Impurity*

Cat. No.: *B121866*

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Introduction

Devaleryl Valsartan Impurity, also known as Valsartan Impurity B, is a significant process-related impurity and degradation product of Valsartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, a thorough understanding of the physicochemical properties of **Devaleryl Valsartan Impurity** is crucial for the development of robust analytical methods for its detection and quantification, as well as for controlling its levels in Valsartan drug substances and products. This technical guide provides an in-depth overview of the known physicochemical properties of **Devaleryl Valsartan Impurity**, detailed experimental protocols for its analysis, and a visualization of its formation pathway.

Physicochemical Properties

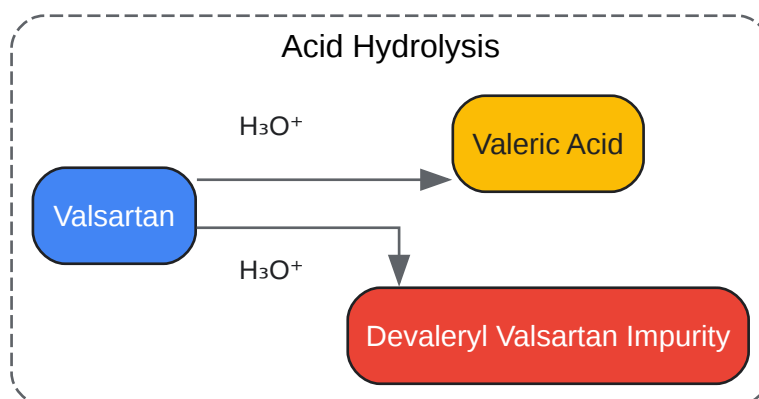
A summary of the key physicochemical properties of **Devaleryl Valsartan Impurity** is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview for researchers.

Property	Value	Reference
Chemical Name	(2S)-3-methyl-2-({[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}amino)butanoic acid	[1]
Synonyms	Valsartan Desvaleryl Impurity, Des(oxopentyl) Valsartan, Valsartan Impurity B	[2][3]
CAS Number	676129-92-3	[4]
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₂	[4]
Molecular Weight	351.40 g/mol	[3][5]
Physical Appearance	White to off-white solid	[5]
Melting Point	Not available	
Boiling Point (Predicted)	598.2 ± 60.0 °C at 760 mmHg	[6]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[6]
pKa (Predicted)	2.29 ± 0.13	[4]
Solubility	DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL	[2]
Storage	Store at 2-8°C	

Formation Pathway

Devaleryl Valsartan Impurity is primarily formed through the acid-catalyzed hydrolysis of the N-pentanoyl group of Valsartan.[2] This degradation pathway is a critical consideration during the manufacturing process and storage of Valsartan.

Formation Pathway of Devaleryl Valsartan Impurity



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Formation of **Devaleryl Valsartan Impurity** via acid hydrolysis of Valsartan.

Experimental Protocols

Accurate and reliable analytical methods are essential for the identification and quantification of **Devaleryl Valsartan Impurity**. The following sections provide detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating **Devaleryl Valsartan Impurity** from the parent drug and other potential impurities.

Instrumentation:

- HPLC system with a UV or PDA detector.

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).^[7]

- Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8] The specific gradient or isocratic ratio should be optimized to achieve adequate separation.
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: 230 nm.[10]
- Injection Volume: 10 µL.[11]
- Column Temperature: 30°C.[11]

Sample Preparation:

- Prepare a stock solution of the Valsartan sample (drug substance or formulation) in a suitable diluent (e.g., a mixture of acetonitrile and water).
- Prepare a standard solution of **Devaleryl Valsartan Impurity** in the same diluent.
- For quantification, a calibration curve should be prepared using a series of dilutions of the standard solution.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Devaleryl Valsartan Impurity**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve an accurately weighed amount of the impurity in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Transfer the solution to an NMR tube.

Data Acquisition:

- 1H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the protons. This will help in identifying the different functional groups and their connectivity.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
- 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.

Data Analysis: The obtained spectra should be compared with the expected chemical shifts and coupling constants for the proposed structure of **Devaleryl Valsartan Impurity**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Devaleryl Valsartan Impurity**, further confirming its identity.

Instrumentation:

- Mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[\[12\]](#)

Method:

- Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.
- Acquire the full scan mass spectrum to determine the molecular ion peak ($[M+H]^+$ or $[M-H]^-$). For **Devaleryl Valsartan Impurity**, the expected $[M+H]^+$ is m/z 352.4.[\[12\]](#)

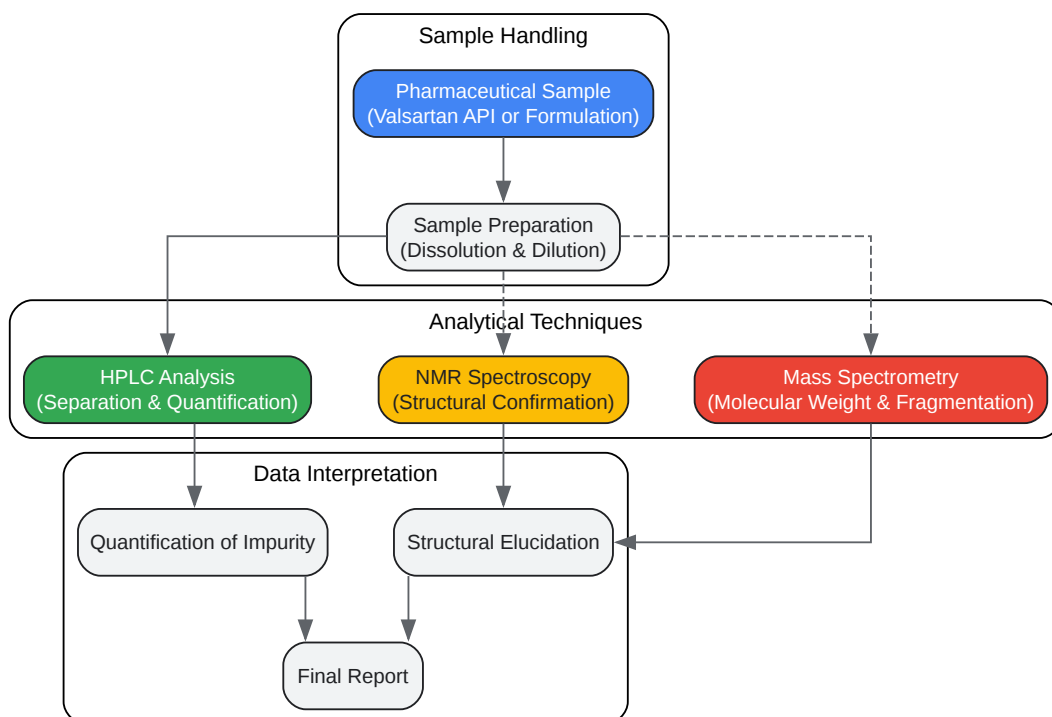
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This provides structural information by identifying characteristic fragment ions.

Data Analysis: The fragmentation pattern can be analyzed to propose fragmentation pathways, which should be consistent with the known structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **Devaleryl Valsartan Impurity** in a pharmaceutical sample.

Analytical Workflow for Devaleryl Valsartan Impurity



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